molecular formula C12H16N2 B1246427 2-(3-Pyridyl)-1,4-ethanopiperidine CAS No. 91556-75-1

2-(3-Pyridyl)-1,4-ethanopiperidine

Cat. No.: B1246427
CAS No.: 91556-75-1
M. Wt: 188.27 g/mol
InChI Key: YJYPZLAZNIGNRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Pyridyl)-1,4-ethanopiperidine, also known as this compound, is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-pyridin-3-yl-1-azabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-11(9-13-5-1)12-8-10-3-6-14(12)7-4-10/h1-2,5,9-10,12H,3-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYPZLAZNIGNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436425
Record name 2-(3-Pyridinyl)-1-azabicyclo[2.2.2]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91556-75-1
Record name 2-(3-Pyridinyl)-1-azabicyclo[2.2.2]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91556-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Pyridinyl)-1-azabicyclo[2.2.2]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RJR-2429
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2L6T24QLT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (0.1 mol, 3.9 g) was suspended in THF (200 mL) in a 50 mL flask at 0° C. (VI) (0.03 mol, 5.76 g) was added in small portions. After the addition, the reagents were refluxed under a nitrogen atmosphere for 12 hours, cooled to 0° C. followed by dropwise addition of water (3.8 mL) and NaOH (3.9 mL of a 15% aqueous solution). After stirring for 30 minutes, water (12 mL) was added to the reaction mixture followed by additional stirring for 30 minutes. The reaction mixture was filtered, and hot THF was used for additional washings of the precipitate. The filtrate obtained was dried over anhydrous potassium carbonate and filtered again. Removal of THF on a rotary evaporator yielded (VII) as a colorless oil (5.1 g). Distillation at 0.3 mm Hg yielded (VII) (2.75 g) as a clear oil.
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.76 g
Type
reactant
Reaction Step Two
Name
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Four
Customer
Q & A

Q1: How does RJR-2429 interact with nAChRs, and what are the downstream effects?

A1: RJR-2429 acts as a selective agonist at certain nAChR subtypes. It demonstrates high potency in activating human muscle nAChRs, leading to muscle contraction []. It exhibits a markedly lower potency at nAChRs in the PC12 cell line, suggesting subtype selectivity []. This selectivity is further evidenced by its potent inhibition of nicotine-stimulated ion flux in rat thalamic synaptosomes, indicating an antagonistic effect at this particular nAChR subtype []. Additionally, RJR-2429 acts as a partial agonist at nAChRs involved in dopamine release from rat synaptosomal preparations []. These findings highlight its complex pharmacological profile with varying effects depending on the nAChR subtype.

Q2: How does the structure of RJR-2429 relate to its activity at different nAChR subtypes?

A2: Research suggests that modifications to the core structure of RJR-2429 can significantly impact its affinity and selectivity for different nAChR subtypes []. For example, expanding the bicyclic ring system to form 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane results in increased selectivity for the muscle (α1βγδ) nAChR subtype []. This highlights the importance of structural features in determining the pharmacological profile of RJR-2429 and its analogs. Further investigation into structure-activity relationships could lead to the development of more selective ligands targeting specific nAChR subtypes for therapeutic purposes.

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